molecular formula C18H16O8 B1236070 4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone CAS No. 57393-71-2

4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone

Cat. No.: B1236070
CAS No.: 57393-71-2
M. Wt: 360.3 g/mol
InChI Key: KHZSFBNUQVEEQR-UHFFFAOYSA-N
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Description

Chemical Structure and Identification 4',5,7-Trihydroxy-3,6,8-trimethoxyflavone (CAS: 57393-71-2; molecular formula: C₁₈H₁₆O₈; molecular weight: 360.31 g/mol) is a polymethoxylated flavonoid characterized by hydroxyl groups at positions 4', 5, and 7, and methoxy groups at positions 3, 6, and 8 on its flavone backbone . It is isolated from plants such as Gnaphalium affine and Tripodanthus acutifolius .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-16-11(20)10-12(21)17(24-2)14(8-4-6-9(19)7-5-8)26-15(10)18(25-3)13(16)22/h4-7,19-20,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZSFBNUQVEEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205983
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57393-71-2
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057393712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone typically involves the use of starting materials such as 2-hydroxyacetophenone and appropriate substituted benzaldehydes. The reaction conditions often include the use of catalysts like acids or bases to facilitate the condensation reactions. The process may involve multiple steps, including methylation and hydroxylation, to introduce the methoxy and hydroxyl groups at specific positions on the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or methoxy groups, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory and anticancer activities, making it a candidate for drug development.

    Industry: Utilized in the development of natural dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Key Research Findings

  • Anticancer Activity : This compound enhances radioiodine uptake in thyroid cancer cells (IHH4 and 8505C lines) by inhibiting PDGFRA and p38 MAPK phosphorylation. It also upregulates sodium-iodide symporter (NIS) expression, a critical mediator of radioiodine therapy .
  • Binding Affinity : Cellular thermal shift assays (CETSA) confirm its direct binding to PDGFRA, stabilizing the protein and validating its mechanism of action .

Structural and Functional Comparison with Similar Flavonoids

The bioactivity of flavonoids is highly dependent on hydroxylation and methoxylation patterns. Below is a detailed comparison of 4',5,7-trihydroxy-3,6,8-trimethoxyflavone with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Flavonoids

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Bioactivities Sources
4',5,7-Trihydroxy-3,6,8-trimethoxyflavone OH: 4',5,7; OCH₃: 3,6,8 360.31 Anticancer (PDGFRA/p38 MAPK inhibition, radioiodine uptake enhancement) Gnaphalium affine
Cirsimaritin OH: 4',5; OCH₃: 6,7 328.29 Antioxidant, anti-inflammatory, acetylcholinesterase inhibition Artemisia species
3,5,4'-Trihydroxy-6,7,3'-trimethoxyflavone (TTF) OH: 3,5,4'; OCH₃: 6,7,3' 374.34 Antioxidant, MAPK inhibition, protection against oxidative stress Achillea fragrantissima
5,7-Dihydroxy-3,6,8-trimethoxyflavone OH: 5,7; OCH₃: 3,6,8 344.30 Antifungal, insect growth inhibition Gnaphalium affine
5,4'-Dihydroxy-6,7,8-trimethoxyflavone OH: 5,4'; OCH₃: 6,7,8 360.31 Anti-inflammatory, TNF-α inhibition (IC₅₀: 12.3 µM) Tripodanthus acutifolius

Key Insights from Comparative Analysis

This substitution is critical for its anticancer activity, as the 4'-OH group enhances binding to PDGFRA and modulates MAPK pathways .

Methoxy Group Positioning :
Methoxy groups at positions 3, 6, and 8 improve metabolic stability and membrane permeability compared to hydroxyl-rich analogs like cirsimaritin (OCH₃ at 6,7). This structural feature correlates with enhanced radioiodine uptake in thyroid cancer models .

Biological Activity Trends: Antioxidant vs. Anticancer: Compounds with fewer methoxy groups (e.g., TTF) exhibit stronger antioxidant activity due to higher hydroxyl availability, whereas methoxy-rich derivatives prioritize receptor-targeted mechanisms . Anti-inflammatory Specificity: 5,4'-Dihydroxy-6,7,8-trimethoxyflavone shows potent TNF-α inhibition but lacks PDGFRA affinity, highlighting how minor structural variations redirect bioactivity .

Biological Activity

4 Inverted Exclamation Mark, 5,7-Trihydroxy-3,6,8-trimethoxyflavone, also known as Sarothrin, is a flavonoid compound recognized for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • IUPAC Name : 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxychromen-4-one
  • Molecular Formula : C18H16O8
  • Molecular Weight : 360.3 g/mol
  • CAS Number : 57393-71-2

The unique arrangement of hydroxyl and methoxy groups in Sarothrin contributes to its chemical reactivity and biological activity, making it a subject of interest in pharmacological studies .

Sarothrin primarily targets bacterial cells by inhibiting efflux pumps. This action increases the concentration of antimicrobial agents within bacterial cells, enhancing their effectiveness against infections. The compound also exhibits antioxidant properties that protect against oxidative stress and neurotoxicity induced by beta-amyloid .

Antioxidant Activity

Research indicates that Sarothrin protects neuronal cells from beta-amyloid-induced neurotoxicity through its antioxidative mechanisms. It scavenges free radicals and reduces oxidative damage in cellular environments .

Antimicrobial Properties

Sarothrin demonstrates significant antibacterial activity by inhibiting the growth of various pathogens. Its ability to interfere with the efflux mechanisms in bacteria suggests potential applications in combating antibiotic resistance .

Anti-inflammatory Effects

Flavonoids like Sarothrin are known to modulate inflammatory pathways. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects .

Research Findings and Case Studies

Study Findings Reference
Study on NeurotoxicitySarothrin reduced beta-amyloid toxicity in neuronal cells by enhancing antioxidant defenses
Antimicrobial ActivityDemonstrated efficacy against various bacterial strains by inhibiting efflux pumps
Inflammation ModulationInhibited production of TNF-alpha and IL-6 in macrophages

Pharmacokinetics

The pharmacokinetic profile of Sarothrin suggests good absorption and distribution within biological systems. Its interaction with various biochemical pathways indicates that it may influence multiple targets related to inflammation and infection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone
Reactant of Route 2
4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone

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